

# CAS number and molecular formula of 4-Methyl-1H-indol-3-amine

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Compound of Interest

Compound Name: 4-Methyl-1H-indol-3-amine

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## Technical Guide: 4-Methyl-1H-indol-3-amine

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a concise overview of the chemical properties of **4-Methyl-1H-indol-3-amine**. Due to the limited availability of published experimental data for this specific molecule, this document also presents a plausible synthetic route and discusses potential biological significance based on the known activities of structurally related indoleamine compounds. All quantitative data is summarized for clarity, and hypothetical experimental and logical frameworks are visualized using diagrams.

## **Compound Identification and Properties**

**4-Methyl-1H-indol-3-amine** is a substituted indole derivative. The core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, featuring a methyl group at the 4th position and an amine group at the 3rd position of the indole ring.

### **Chemical Data**

The fundamental chemical identifiers and properties for **4-Methyl-1H-indol-3-amine** are presented below. This information is compiled from chemical supplier databases and computational predictions.



Property	Value	Source
CAS Number	1481107-39-4	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub>	[2][3]
Molecular Weight	146.19 g/mol	[2]
IUPAC Name	4-methyl-1H-indol-3-amine	[3]
SMILES	CC1=C2C(=CC=C1)NC=C2N	[3]
InChI Key	GMXUAIMVHVXKAT- UHFFFAOYSA-N	[3]

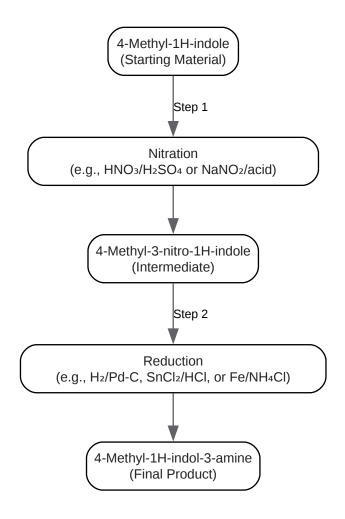
## **Hypothetical Synthesis Protocol**

While a specific, published synthesis for **4-Methyl-1H-indol-3-amine** could not be located, a plausible route can be conceptualized based on established indole synthesis methodologies. The following protocol describes a potential multi-step synthesis starting from 4-methyl-1H-indole.

## **Proposed Synthetic Workflow**

The proposed synthesis involves the nitration of the indole ring at the 3-position, followed by the reduction of the nitro group to an amine.





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Caption: Proposed two-step synthesis of **4-Methyl-1H-indol-3-amine**.

### **Experimental Steps**

- Nitration of 4-Methyl-1H-indole:
  - Dissolve 4-methyl-1H-indole in a suitable solvent such as acetic acid or sulfuric acid at a controlled low temperature (e.g., 0-5 °C).
  - Slowly add a nitrating agent (e.g., nitric acid or sodium nitrite) to the solution while maintaining the low temperature.
  - After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).



- Quench the reaction by pouring it over ice water and neutralize with a base (e.g., NaOH or NaHCO₃).
- Extract the product, 4-methyl-3-nitro-1H-indole, with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
- Reduction of 4-Methyl-3-nitro-1H-indole:
  - Dissolve the purified 4-methyl-3-nitro-1H-indole in a solvent like ethanol, methanol, or ethyl acetate.
  - Add a reducing agent. For catalytic hydrogenation, use a catalyst such as Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere. Alternatively, for chemical reduction, use reagents like tin(II) chloride in hydrochloric acid or iron powder with ammonium chloride.
  - Monitor the reaction by TLC until the starting material is consumed.
  - If using catalytic hydrogenation, filter off the catalyst. If using chemical reduction, perform a work-up to remove the metal salts, typically involving basification and extraction.
  - Purify the resulting 4-Methyl-1H-indol-3-amine by column chromatography or recrystallization to obtain the final product.

# Potential Biological Significance and Signaling Pathways

Specific biological activities for **4-Methyl-1H-indol-3-amine** have not been documented in scientific literature. However, the indoleamine scaffold is a well-known pharmacophore present in many biologically active molecules, including neurotransmitters (e.g., serotonin, melatonin) and various drug candidates.

## **General Biological Context**



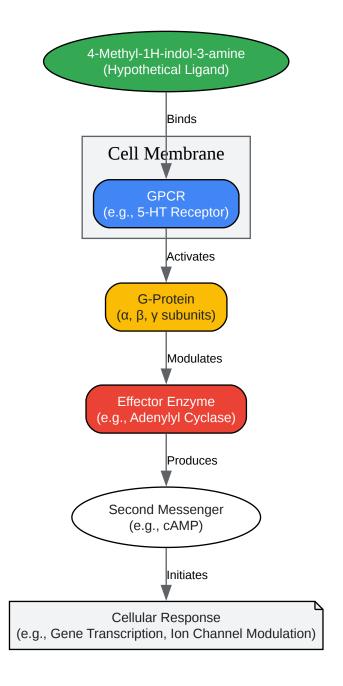
Compounds with a 3-aminoindole core can interact with various biological targets. Based on structural similarities to known bioactive molecules, **4-Methyl-1H-indol-3-amine** could potentially exhibit activity at:

- Serotonin (5-HT) Receptors: The indoleamine structure is the core of serotonin. Derivatives
  can act as agonists or antagonists at different 5-HT receptor subtypes, influencing mood,
  appetite, and other neurological processes.
- Monoamine Oxidase (MAO): Tryptamine derivatives are substrates for MAO. Inhibition of this
  enzyme can lead to increased levels of monoamine neurotransmitters.
- Other CNS Targets: The privileged indole scaffold is known to interact with a wide range of receptors and enzymes within the central nervous system.

### **Hypothetical Signaling Pathway Interaction**

The diagram below illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), such as a serotonin receptor, which is a plausible target for an indoleamine derivative.





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### References



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